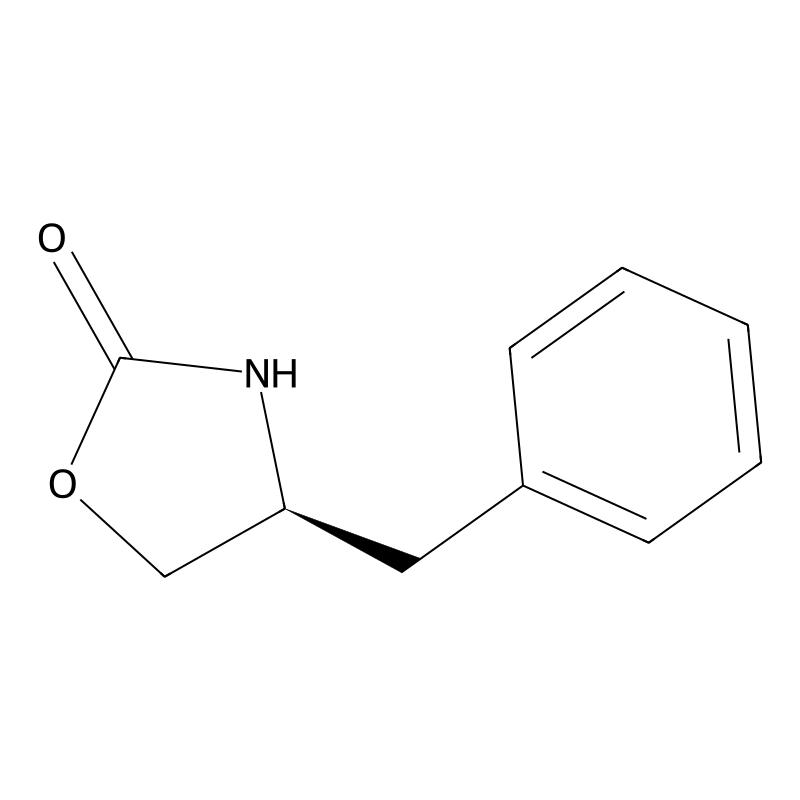

(S)-4-Benzyl-2-oxazolidone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Asymmetric Synthesis:

(S)-4-Benzyl-2-oxazolidinone serves as a versatile building block in asymmetric synthesis due to its readily available chiral center and diverse reactivity. It can be employed as a chiral auxiliary or catalyst for the enantioselective synthesis of various valuable compounds, including pharmaceuticals, agrochemicals, and natural products.

Medicinal Chemistry:

The structural features of (S)-4-Benzyl-2-oxazolidinone have sparked interest in its potential as a therapeutic agent. Studies have explored its activity against various diseases, including:

- Cancer: Research suggests that (S)-4-Benzyl-2-oxazolidinone may exhibit anti-cancer properties by targeting specific pathways involved in tumor cell growth and proliferation.

- Neurodegenerative diseases: Some studies have investigated the potential neuroprotective effects of (S)-4-Benzyl-2-oxazolidinone, suggesting its ability to protect neurons from damage associated with neurodegenerative diseases like Alzheimer's and Parkinson's.

(S)-4-Benzyl-2-oxazolidinone is a chiral compound with the empirical formula C₁₀H₁₁NO₂ and a molecular weight of 177.20 g/mol. It contains an oxazolidinone ring, which is a five-membered heterocyclic structure featuring both nitrogen and oxygen atoms. This compound is characterized by a benzyl substituent at the 4-position of the oxazolidinone ring, contributing to its unique properties and reactivity. The compound is often used in pharmaceutical applications due to its potential as an intermediate in the synthesis of various bioactive molecules .

- Chiral Recognition: The benzyl group and the stereocenter of (S)-4-Benzyl-2-oxazolidinone interact with the carbonyl compound to form a diastereomeric enolate intermediate. Diastereomers are stereoisomers that are not mirror images.

- Controlled Reactivity: The diastereomeric enolate intermediate has a specific geometry around the newly formed carbon-carbon bond. This geometry directs the reaction with the electrophile to favor the formation of the desired enantiomer.

- Regeneration: After the electrophilic reaction, the (S)-4-Benzyl-2-oxazolidinone auxiliary can be recovered and used in subsequent reactions.

- Wearing gloves, safety glasses, and a lab coat.

- Working in a well-ventilated fume hood.

- Avoiding contact with skin and eyes.

- Properly disposing of waste according to local regulations.

- Nucleophilic Substitution: The benzyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

- Cyclization Reactions: It can act as a precursor in cyclization reactions to form more complex structures, such as other oxazolidinones or related heterocycles.

- Reduction Reactions: The carbonyl group in the oxazolidinone can be reduced to alcohols or other functional groups, modifying its reactivity and biological activity .

(S)-4-Benzyl-2-oxazolidinone has been studied for its biological activities, particularly its potential as an antibacterial agent. It serves as an intermediate in the synthesis of oxazolidinone antibiotics, which are known for their efficacy against Gram-positive bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). The compound's structure allows it to interact effectively with bacterial ribosomes, inhibiting protein synthesis and thereby exerting its antimicrobial effects .

The synthesis of (S)-4-Benzyl-2-oxazolidinone can be achieved through various methods:

- Enantioselective Synthesis: Utilizing chiral catalysts or reagents to ensure the formation of the (S)-enantiomer.

- Cyclization from Amino Acids: Starting from amino acids such as phenylalanine, which undergoes cyclization and subsequent reactions to yield (S)-4-Benzyl-2-oxazolidinone.

- Reduction and Rearrangement: Involves the reduction of precursors followed by rearrangement to form the oxazolidinone ring .

(S)-4-Benzyl-2-oxazolidinone has several important applications:

- Pharmaceutical Intermediates: It is primarily used as an intermediate in the synthesis of various pharmaceuticals, particularly antibiotics.

- Chiral Auxiliary: Its chiral nature makes it useful as a chiral auxiliary in asymmetric synthesis, aiding in the production of other chiral compounds.

- Research: It serves as a model compound in studies related to drug design and development due to its structural features .

Studies on (S)-4-Benzyl-2-oxazolidinone have focused on its interactions with biological targets:

- Protein Binding Studies: Investigations into how this compound binds to ribosomal RNA highlight its mechanism of action as an antibiotic.

- Receptor Interaction: Research has also explored its potential interactions with various receptors relevant to pharmacology, providing insights into its biological activity .

Several compounds share structural similarities with (S)-4-Benzyl-2-oxazolidinone. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (S)-4-Isopropyl-2-oxazolidinone | Isopropyl group at 4-position | Used in similar pharmaceutical applications |

| (S)-4-(Phenylmethyl)-2-oxazolidinone | Phenylmethyl substituent at 4-position | Known for enhanced antibacterial properties |

| (S)-4-(Benzylidene)-2-oxazolidinone | Benzylidene group instead of benzyl | Exhibits different reactivity patterns |

(S)-4-Benzyl-2-oxazolidinone is unique due to its specific benzyl substitution, which influences both its chemical reactivity and biological activity compared to these similar compounds. Its role as an intermediate in antibiotic synthesis further distinguishes it within this class of compounds .

Evolution of Chiral Auxiliary Strategies in Organic Chemistry

The development of chiral auxiliaries revolutionized asymmetric synthesis by enabling precise stereochemical control in multi-step synthetic routes. Early strategies relied on naturally occurring chiral pools, such as amino acids or terpenes, but limitations in scalability and versatility spurred innovation. Key milestones include:

- 8-Phenylmenthol (Corey, 1975): A rigid bicyclic alcohol used in Diels-Alder reactions, though its synthesis from pulegone proved inefficient.

- Camphorsultam (Oppolzer, 1980s): A sulfonamide derivative with high stereochemical fidelity in Michael additions and Claisen rearrangements, synthesized via LiAlH₄ reduction of camphorsulfonylimine.

- Evans Oxazolidinones (Evans, 1982): A class of chiral imides derived from 2-amino alcohols, offering superior diastereoselectivity and ease of removal.

Table 1: Comparative Overview of Early Chiral Auxiliaries

| Auxiliary | Key Application | Stereoselectivity | Synthesis Complexity |

|---|---|---|---|

| 8-Phenylmenthol | Diels-Alder reactions | Moderate | High |

| Camphorsultam | Michael additions | High | Moderate |

| Evans Oxazolidinone | Alkylations, Aldol reactions | Very High | Low |

Discovery and Optimization of (S)-4-Benzyl-2-oxazolidinone by David A. Evans

David A. Evans introduced (S)-4-benzyl-2-oxazolidinone as a chiral auxiliary in 1982, addressing limitations in existing auxiliaries through:

- Synthetic Accessibility: Prepared from L-phenylalanine ethyl ester via N-Boc protection, reduction, and cyclization with NaH (98% yield over three steps).

- Versatile Reactivity:

- Cleavage Methods:

Figure 1: Proposed Reaction Scheme for Evans Oxazolidinone Alkylation

(Note: Insert structural diagram showing acylation, enolate formation, alkylation, and cleavage steps)

Comparative Analysis with Contemporary Chiral Auxiliaries

8-Phenylmenthol vs. (S)-4-Benzyl-2-oxazolidinone

Camphorsultam vs. (S)-4-Benzyl-2-oxazolidinone

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H302 (94.32%): Harmful if swallowed [Warning Acute toxicity, oral];

H373 (94.32%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard